molecular formula C14H28S B14335658 (4-Heptylcyclohexyl)methanethiol CAS No. 106349-73-9

(4-Heptylcyclohexyl)methanethiol

Cat. No.: B14335658
CAS No.: 106349-73-9
M. Wt: 228.44 g/mol
InChI Key: NLRSEHGITOQJNW-UHFFFAOYSA-N
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Description

(4-Heptylcyclohexyl)methanethiol is an organosulfur compound with the molecular formula C14H28S. This compound features a cyclohexane ring substituted with a heptyl group and a methanethiol group. It is a thiol, which means it contains a sulfur-hydrogen (SH) group, known for its distinctive and often unpleasant odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Heptylcyclohexyl)methanethiol typically involves the reaction of a cyclohexyl derivative with a heptyl group and a thiol group. One common method is the reaction of a cyclohexyl halide with a heptyl thiol in the presence of a base, such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under anhydrous conditions to prevent the formation of unwanted by-products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(4-Heptylcyclohexyl)methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Heptylcyclohexyl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Heptylcyclohexyl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Heptylcyclohexyl)methanethiol is unique due to its specific structure, combining a cyclohexane ring, a heptyl group, and a thiol group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

106349-73-9

Molecular Formula

C14H28S

Molecular Weight

228.44 g/mol

IUPAC Name

(4-heptylcyclohexyl)methanethiol

InChI

InChI=1S/C14H28S/c1-2-3-4-5-6-7-13-8-10-14(12-15)11-9-13/h13-15H,2-12H2,1H3

InChI Key

NLRSEHGITOQJNW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CCC(CC1)CS

Origin of Product

United States

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